3-(3-Methoxyazetidin-3-yl)-4-methyl-4H-1,2,4-triazole dihydrochloride
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Overview
Description
3-(3-Methoxyazetidin-3-yl)-4-methyl-4H-1,2,4-triazole dihydrochloride is a heterocyclic compound that contains both azetidine and triazole rings. These structures are known for their significant biological activities and are often used in the development of pharmaceuticals and other bioactive molecules.
Preparation Methods
The synthesis of 3-(3-Methoxyazetidin-3-yl)-4-methyl-4H-1,2,4-triazole dihydrochloride typically involves multiple steps. One common method starts with the preparation of the azetidine ring, which can be achieved through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The triazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions. Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled environments to ensure consistency and efficiency.
Chemical Reactions Analysis
3-(3-Methoxyazetidin-3-yl)-4-methyl-4H-1,2,4-triazole dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
3-(3-Methoxyazetidin-3-yl)-4-methyl-4H-1,2,4-triazole dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory properties.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(3-Methoxyazetidin-3-yl)-4-methyl-4H-1,2,4-triazole dihydrochloride involves its interaction with specific molecular targets. The azetidine and triazole rings can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can disrupt biological pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar compounds to 3-(3-Methoxyazetidin-3-yl)-4-methyl-4H-1,2,4-triazole dihydrochloride include other azetidine and triazole derivatives. These compounds share structural similarities but can differ in their biological activity and chemical properties. For example, azetidine derivatives are known for their cytotoxic activity against tumor cells, while triazole derivatives are often used as antifungal agents
Properties
IUPAC Name |
3-(3-methoxyazetidin-3-yl)-4-methyl-1,2,4-triazole;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O.2ClH/c1-11-5-9-10-6(11)7(12-2)3-8-4-7;;/h5,8H,3-4H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWPHDIXPADQCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1C2(CNC2)OC.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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